molecular formula C18H17N3O2S B251023 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide

Número de catálogo: B251023
Peso molecular: 339.4 g/mol
Clave InChI: VPCBTZQPZJOSOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. This compound has been widely used in scientific research to investigate the role of MMPs in various physiological and pathological processes.

Mecanismo De Acción

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide inhibits MMP activity by chelating the zinc ion at the active site of the enzyme, thus preventing the cleavage of ECM components. This compound has been shown to be a potent inhibitor of MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-13, and MMP-14.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various physiological and pathological processes. In cancer, this compound has been shown to inhibit tumor growth and metastasis by inhibiting MMP-mediated ECM degradation. In arthritis, this compound has been shown to reduce joint destruction and inflammation by inhibiting MMP-mediated cartilage degradation. In atherosclerosis, this compound has been shown to reduce plaque formation and stabilize existing plaques by inhibiting MMP-mediated degradation of the arterial wall. In wound healing, this compound has been shown to promote healing by inhibiting MMP-mediated degradation of the ECM.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of MMPs, and its mechanism of action is well-characterized. It has been extensively studied in vitro and in vivo, and its effects on various physiological and pathological processes are well-documented. However, this compound has some limitations. It is a hydroxamic acid-based inhibitor, which can cause non-specific inhibition of other metalloproteinases. It can also be cytotoxic at high concentrations, which can limit its use in cell culture experiments.

Direcciones Futuras

There are several future directions for the use of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide in scientific research. One direction is the development of more selective MMP inhibitors that can target specific MMP isoforms. Another direction is the investigation of the role of MMPs in other physiological and pathological processes, such as fibrosis, neurodegeneration, and inflammation. Additionally, the use of this compound in combination with other therapeutics, such as chemotherapy and immunotherapy, should be explored to enhance their effectiveness. Finally, the development of new delivery methods for MMP inhibitors, such as nanoparticles and liposomes, should be investigated to improve their efficacy and reduce toxicity.

Métodos De Síntesis

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide can be synthesized by reacting 2-aminobenzothiazole with butyric anhydride in the presence of a base, followed by reaction with benzoyl chloride in the presence of a base and then with hydroxylamine hydrochloride. The final product is obtained by recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide has been extensively used in scientific research to investigate the role of MMPs in various physiological and pathological processes such as cancer, arthritis, atherosclerosis, and wound healing. MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix (ECM) components. ECM degradation is a critical step in tissue remodeling and repair, but aberrant MMP activity has been implicated in various pathological conditions.

Propiedades

Fórmula molecular

C18H17N3O2S

Peso molecular

339.4 g/mol

Nombre IUPAC

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C18H17N3O2S/c1-2-6-16(22)21-18-20-14-10-9-13(11-15(14)24-18)19-17(23)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,23)(H,20,21,22)

Clave InChI

VPCBTZQPZJOSOY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3

SMILES canónico

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.